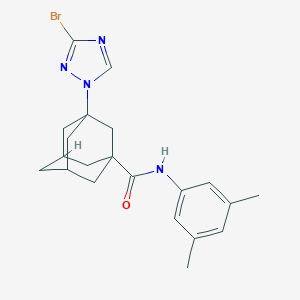![molecular formula C20H22Cl2N2O2S B458055 N-(3-CHLORO-2-METHYLPHENYL)-3-({2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B458055.png)
N-(3-CHLORO-2-METHYLPHENYL)-3-({2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-CHLORO-2-METHYLPHENYL)-3-({2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of chloro and methyl substituents on the phenyl ring, as well as a sulfanyl group attached to the propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-3-({2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE typically involves multi-step organic reactions. One common approach might include:
Formation of the Amide Bond: This can be achieved by reacting 3-chloro-2-methylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Sulfanyl Group: This step may involve the reaction of the amide with a thiol compound under suitable conditions to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
化学反応の分析
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-3-({2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The chloro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-3-({2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE depends on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.
Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical reactions, forming new compounds.
類似化合物との比較
Similar Compounds
N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE: Similar structure but lacks the sulfanyl group.
N-(3-CHLORO-2-METHYLPHENYL)PROPIONAMIDE: Similar structure but lacks the additional carbamoyl ethyl group.
Uniqueness
N-(3-CHLORO-2-METHYLPHENYL)-3-({2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is unique due to the presence of both chloro and methyl substituents on the phenyl ring, as well as the sulfanyl group attached to the propanamide backbone. This combination of functional groups imparts distinct chemical and biological properties to the compound.
特性
分子式 |
C20H22Cl2N2O2S |
|---|---|
分子量 |
425.4g/mol |
IUPAC名 |
3-[3-(3-chloro-2-methylanilino)-3-oxopropyl]sulfanyl-N-(3-chloro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C20H22Cl2N2O2S/c1-13-15(21)5-3-7-17(13)23-19(25)9-11-27-12-10-20(26)24-18-8-4-6-16(22)14(18)2/h3-8H,9-12H2,1-2H3,(H,23,25)(H,24,26) |
InChIキー |
AWFOZWHBNGXBNN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCSCCC(=O)NC2=C(C(=CC=C2)Cl)C |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCSCCC(=O)NC2=C(C(=CC=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B457979.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B457982.png)
![1-[3-(2-thienyl)acryloyl]-1H-pyrazole](/img/structure/B457983.png)


![Methyl 4-(4-bromophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B457987.png)
![5-chloro-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B457989.png)

![3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(SEC-BUTYL)PHENYL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B457992.png)
![2-{[3-(4-tert-butylphenyl)acryloyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B457993.png)
